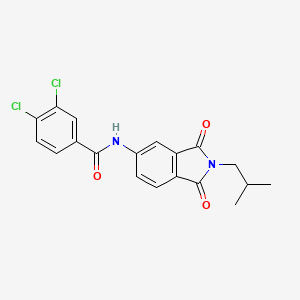
3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Übersicht
Beschreibung
3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Compound 1 and has a molecular formula of C21H23Cl2N3O4.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood. However, studies have suggested that it inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. One area of research is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the identification of the specific proteins and pathways targeted by the compound, which could lead to the development of more targeted cancer therapies. Additionally, studies could be conducted to investigate the potential applications of this compound in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a promising compound that has potential applications in various scientific fields, particularly in cancer treatment. Its potent antiproliferative activity against cancer cells, along with its ability to induce apoptosis and inhibit angiogenesis and metastasis, make it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand the mechanism of action of the compound and to identify its specific targets.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been studied for its potential applications in various scientific fields. One of the main areas of research is cancer treatment. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-10(2)9-23-18(25)13-5-4-12(8-14(13)19(23)26)22-17(24)11-3-6-15(20)16(21)7-11/h3-8,10H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIDCFXXNLJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3532560.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3532572.png)
![3-[5-(5-bromo-2-isopropoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3532581.png)
![2-[(4-chlorobenzyl)oxy]-N-(4-cyanophenyl)benzamide](/img/structure/B3532584.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B3532587.png)
![1-(4-biphenylyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3532590.png)
![5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3532595.png)
![2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3532602.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-chlorophenyl)acetamide](/img/structure/B3532610.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B3532627.png)
![2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3532645.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3532648.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3532652.png)